Cas no 689259-06-1 ((2-Chloro-6-methylpyridin-3-yl)methanol)

(2-Chloro-6-methylpyridin-3-yl)methanol is a versatile pyridine derivative with applications in pharmaceutical and agrochemical synthesis. Its key structural features—a chlorinated pyridine ring and a hydroxymethyl substituent—make it a valuable intermediate for constructing complex molecules. The compound exhibits high reactivity in nucleophilic substitution and coupling reactions, enabling efficient derivatization. Its stability under standard conditions ensures ease of handling and storage. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups enhances its utility in fine-tuning electronic properties during synthesis. This compound is particularly useful in the development of bioactive compounds, offering a balance of reactivity and selectivity for advanced chemical transformations.
(2-Chloro-6-methylpyridin-3-yl)methanol structure
689259-06-1 structure
Product Name:(2-Chloro-6-methylpyridin-3-yl)methanol
CAS No:689259-06-1
MF:C7H8ClNO
MW:157.597520828247
MDL:MFCD11847244
CID:837974
PubChem ID:22347497
Update Time:2025-06-08

(2-Chloro-6-methylpyridin-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (2-Chloro-6-methylpyridin-3-yl)methanol
    • (2-Chloro-6-methyl-3-pyridyl)methanol
    • 3-Pyridinemethanol, 2-chloro-6-methyl-
    • W17836
    • SB12720
    • SY355420
    • J-508961
    • 2-Chloro-6-methyl-3-pyridinemethanol
    • AKOS007930033
    • DTXSID20625092
    • IUBGLKMRMBRXJY-UHFFFAOYSA-N
    • AS-64192
    • CS-0061367
    • MFCD11847244
    • EN300-1965318
    • 689259-06-1
    • SCHEMBL6320237
    • DB-353290
    • STL555394
    • BBL101598
    • MDL: MFCD11847244
    • Inchi: 1S/C7H8ClNO/c1-5-2-3-6(4-10)7(8)9-5/h2-3,10H,4H2,1H3
    • InChI Key: IUBGLKMRMBRXJY-UHFFFAOYSA-N
    • SMILES: ClC1=C(CO)C=CC(C)=N1

Computed Properties

  • Exact Mass: 157.0294416g/mol
  • Monoisotopic Mass: 157.0294416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 33.1Ų

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(2-Chloro-6-methylpyridin-3-yl)methanol Suppliers

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(CAS:689259-06-1)(2-Chloro-6-methylpyridin-3-yl)methanol
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Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:59
Price ($):184.0/599.0/938.0
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(2-Chloro-6-methylpyridin-3-yl)methanol Related Literature

Additional information on (2-Chloro-6-methylpyridin-3-yl)methanol

Introduction to (2-Chloro-6-methylpyridin-3-yl)methanol (CAS No. 689259-06-1)

(2-Chloro-6-methylpyridin-3-yl)methanol, with the CAS number 689259-06-1, is a significant compound in the field of pharmaceutical and agrochemical research. This pyridine derivative has garnered attention due to its versatile structural properties and potential applications in drug development. The compound features a chloro substituent at the 2-position and a methyl group at the 6-position of the pyridine ring, combined with a hydroxymethyl group at the 3-position. Such a configuration makes it a valuable intermediate for synthesizing various bioactive molecules.

The chemical structure of (2-Chloro-6-methylpyridin-3-yl)methanol contributes to its reactivity and functionality. The presence of the chloro group enhances its ability to participate in nucleophilic substitution reactions, while the hydroxymethyl group allows for further derivatization through oxidation or reduction processes. These characteristics make it a preferred building block in medicinal chemistry for constructing more complex molecules.

In recent years, there has been growing interest in developing novel therapeutic agents based on pyridine derivatives. Pyridines are known for their role in many bioactive compounds, including antiviral, antibacterial, and anticancer agents. The specific substitution pattern of (2-Chloro-6-methylpyridin-3-yl)methanol positions it as a key intermediate in the synthesis of such compounds. For instance, studies have shown that derivatives of this molecule can exhibit inhibitory effects on certain enzymes and receptors, making them promising candidates for further pharmacological investigation.

One of the most compelling aspects of (2-Chloro-6-methylpyridin-3-yl)methanol is its potential in fragment-based drug design. Fragment-based approaches involve identifying small molecules with high affinity for biological targets and then linking them together to form more potent drugs. The structural features of this compound make it an ideal candidate for such strategies. Researchers have utilized (2-Chloro-6-methylpyridin-3-yl)methanol as a starting point to develop novel scaffolds that interact with specific biological pathways.

The synthesis of (2-Chloro-6-methylpyridin-3-yl)methanol typically involves multi-step organic reactions, often starting from commercially available pyridine precursors. The chlorination and methylation steps are critical in establishing the desired substitution pattern. Advanced synthetic techniques, such as cross-coupling reactions and catalytic hydrogenation, are often employed to achieve high yields and purity. These synthetic methodologies highlight the compound's importance in industrial-scale production as well.

In academic research, (2-Chloro-6-methylpyridin-3-yl)methanol has been used to explore new chemical reactions and methodologies. For example, its use in transition-metal-catalyzed reactions has led to innovative ways of constructing complex pyridine derivatives. Such discoveries not only advance our understanding of organic chemistry but also provide new tools for drug discovery.

The pharmacological potential of (2-Chloro-6-methylpyridin-3-yl)methanol has been investigated in various preclinical studies. Researchers have synthesized analogs of this compound and evaluated their biological activity against different disease targets. Some studies have demonstrated promising results in inhibiting kinases and other enzymes involved in cancer progression. Additionally, derivatives of this molecule have shown potential as antimicrobial agents, highlighting its broad therapeutic scope.

The agrochemical industry has also recognized the value of (2-Chloro-6-methylpyridin-3-yl)methanol. Its structural features make it a suitable candidate for developing new pesticides and herbicides. By modifying its chemical properties, researchers can create compounds that effectively target pests while minimizing environmental impact. This aligns with the growing demand for sustainable agricultural practices.

The future prospects for (2-Chloro-6-methylpyridin-3-yl)methanol are vast and exciting. As our understanding of biological systems continues to expand, so does the need for innovative molecular tools like this compound. Its versatility in synthetic chemistry and potential therapeutic applications positions it as a cornerstone in the development of next-generation drugs and agrochemicals.

In conclusion, (2-Chloro-6-methylpyridin-3-yl)methanol(CAS No. 689259-06-1) is a multifaceted compound with significant implications in pharmaceuticals and agrochemicals. Its unique structural features enable diverse applications in drug discovery, synthetic chemistry, and sustainable agriculture. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in advancing scientific and industrial progress.

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Amadis Chemical Company Limited
(CAS:689259-06-1)(2-Chloro-6-methylpyridin-3-yl)methanol
A1089672
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):184.0/599.0/938.0
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